2,5-bis(3-hexylthiophen-2-yl)thiophene
Overview
Description
2,5-bis(3-hexylthiophen-2-yl)thiophene is a conjugated organic compound that belongs to the class of thiophene-based materials. These compounds are known for their exceptional electronic and optical properties, making them highly valuable in various scientific and industrial applications. The presence of hexyl groups enhances the solubility and processability of the compound, which is crucial for its use in electronic devices.
Mechanism of Action
Target of Action
3,3’‘-Dihexyl-2,2’:5’,2’'-terthiophene (D4HT) is primarily used as a donor-acceptor molecule in organic electronic devices . Its primary targets are the active layers in semiconductors .
Mode of Action
D4HT interacts with its targets by contributing to the field mobility of the device. It has a field mobility of 0.23 cm²/Vs , which is crucial for the efficient operation of the semiconductor .
Biochemical Pathways
It’s known that d4ht plays a significant role in theelectron transport chain within the semiconductor, facilitating the movement of electrons and thereby influencing the device’s performance .
Result of Action
The molecular and cellular effects of D4HT’s action are primarily observed in the context of semiconductor performance . By acting as a donor-acceptor molecule, D4HT contributes to the device’s field mobility, thereby influencing its overall performance .
Action Environment
The action, efficacy, and stability of D4HT can be influenced by various environmental factors. For instance, exposure to light, air, and heat should be avoided as these factors could potentially degrade the compound and reduce its effectiveness . Furthermore, D4HT should be stored under inert gas to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-hexylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines organotin compounds with halides. The general procedure includes:
Preparation of 3-hexylthiophene:
Stille Coupling Reaction: The 3-hexylthiophene is then coupled with 2,5-dibromothiophene in the presence of a palladium catalyst and a suitable ligand to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(3-hexylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like ferric chloride, leading to the formation of polythiophene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the thiophene ring.
Common Reagents and Conditions
Oxidation: Ferric chloride in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Polythiophene derivatives.
Reduction: Reduced thiophene compounds.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2,5-bis(3-hexylthiophen-2-yl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for drug delivery systems and as a component in bioelectronic devices.
Industry: Utilized in the production of organic photovoltaic cells, light-emitting diodes, and field-effect transistors.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): Another thiophene-based polymer with similar electronic properties but different solubility and processability characteristics.
2,5-bis(3-dodecylthiophen-2-yl)thiophene: Similar structure with longer alkyl chains, affecting its solubility and electronic properties.
Uniqueness
2,5-bis(3-hexylthiophen-2-yl)thiophene stands out due to its balanced solubility and electronic properties, making it suitable for a wide range of applications. Its hexyl groups provide an optimal balance between solubility and electronic performance, which is not always achievable with longer or shorter alkyl chains.
Properties
IUPAC Name |
2,5-bis(3-hexylthiophen-2-yl)thiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32S3/c1-3-5-7-9-11-19-15-17-25-23(19)21-13-14-22(27-21)24-20(16-18-26-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDJEYNQBAYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,3''-Dihexyl-2,2':5',2''-terthiophene suitable for use in electronic devices?
A1: 3,3''-Dihexyl-2,2':5',2''-terthiophene is an oligothiophene, a class of organic semiconductors. Its conjugated structure, characterized by alternating single and double bonds, allows for the delocalization of electrons. This delocalization facilitates charge transport, making it suitable for applications like organic transistors and solar cells [, ].
Q2: How does the position of the alkyl side chains affect the properties of 3,3''-Dihexyl-2,2':5',2''-terthiophene?
A2: Research has shown that the position of the hexyl side chains significantly influences the compound's properties. For instance, shifting the side chains from the 3,3'' positions to the 4,4'' positions in the terthiophene backbone leads to a redshift in the absorption spectrum and improved power conversion efficiency in organic solar cells []. This highlights the importance of structural modifications in tuning material properties for specific applications.
Q3: Can 3,3''-Dihexyl-2,2':5',2''-terthiophene be used to create complex digital circuits?
A3: Yes, research demonstrates that 3,3''-Dihexyl-2,2':5',2''-terthiophene can be used to fabricate digital circuits []. Scientists successfully built a circuit consisting of 171 transistors on a flexible polyester substrate, demonstrating the potential of this material for flexible electronics.
Q4: How does 3,3''-Dihexyl-2,2':5',2''-terthiophene interact with other materials in composite applications?
A4: Studies show that 3,3''-Dihexyl-2,2':5',2''-terthiophene can act as a small organic molecule additive in composites []. For instance, it can be used to modify the interface between single-walled carbon nanotubes and reduced graphene oxide, potentially enhancing the thermoelectric performance of the composite material.
Q5: What are the advantages of using 3,3''-Dihexyl-2,2':5',2''-terthiophene over other similar compounds in organic electronics?
A5: 3,3''-Dihexyl-2,2':5',2''-terthiophene offers several advantages, including good solubility in common organic solvents, which facilitates solution processing techniques for device fabrication []. Additionally, its relatively simple synthesis makes it an attractive option for large-scale production compared to more complex organic semiconductors [].
Q6: What are the limitations of using 3,3''-Dihexyl-2,2':5',2''-terthiophene in organic electronic devices?
A6: While promising, 3,3''-Dihexyl-2,2':5',2''-terthiophene faces limitations. Its charge carrier mobility, while suitable for some applications, can be lower compared to other high-performance organic semiconductors. Additionally, its long-term stability under ambient conditions, particularly in the presence of oxygen and moisture, requires further investigation and potential improvements for practical applications [].
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